Amifampridine phosphate

Vue d'ensemble

Description

Méthodes De Préparation

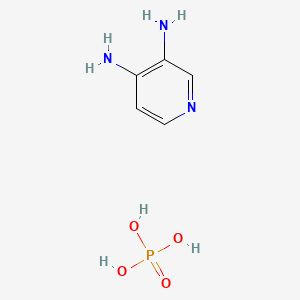

Voies synthétiques et conditions réactionnelles : La synthèse du phosphate d'amifampridine implique la réaction de la 3,4-diaminopyridine avec l'acide phosphorique. Le processus comprend généralement la dissolution de la 3,4-diaminopyridine dans un solvant alcoolique, suivie de l'ajout d'une solution d'acide phosphorique. Cette réaction donne du phosphate d'amifampridine sous forme cristalline .

Méthodes de production industrielle : La production industrielle du phosphate d'amifampridine suit une voie synthétique similaire mais à plus grande échelle. Le processus garantit la production de phosphate d'amifampridine de haute pureté avec un minimum d'impuretés. La forme cristalline du composé est obtenue grâce à des techniques de cristallisation contrôlées .

Analyse Des Réactions Chimiques

Types de réactions : Le phosphate d'amifampridine subit principalement des réactions d'acétylation. Il est métabolisé dans l'organisme pour former la 3-N-acétylamifampridine .

Réactifs et conditions courants : La réaction d'acétylation implique l'utilisation d'agents acétylants dans des conditions contrôlées pour assurer la formation du produit acétylé souhaité .

Principaux produits formés : Le principal produit formé par l'acétylation du phosphate d'amifampridine est la 3-N-acétylamifampridine .

4. Applications de la recherche scientifique

Le phosphate d'amifampridine a plusieurs applications de recherche scientifique, en particulier dans les domaines de la médecine et de la pharmacologie. Il est utilisé comme traitement symptomatique de première intention du syndrome myasthénique de Lambert-Eaton chez les adultes et les enfants. Des essais cliniques ont démontré son efficacité à améliorer la force et la fonction musculaires chez les patients atteints de cette maladie .

En plus de ses applications médicales, le phosphate d'amifampridine est également utilisé dans des études de recherche pour étudier les mécanismes de la transmission neuromusculaire et le rôle des canaux potassiques dans la fonction nerveuse .

5. Mécanisme d'action

Le phosphate d'amifampridine exerce ses effets en bloquant les canaux potassiques dépendants du voltage dans les terminaisons nerveuses. Cette action prolonge la durée du potentiel d'action et augmente l'afflux d'ions calcium dans les terminaisons nerveuses. L'augmentation de la concentration en calcium améliore la libération d'acétylcholine, ce qui stimule la contraction musculaire à la jonction neuromusculaire .

Composés similaires :

- 4-Aminopyridine

- 3,4-Diaminopyridine

Comparaison : Le phosphate d'amifampridine est unique en son genre par sa capacité à bloquer les canaux potassiques dépendants du voltage et à améliorer la libération d'acétylcholine. Si des composés similaires comme la 4-aminopyridine et la 3,4-diaminopyridine ont également des propriétés de blocage des canaux potassiques, le phosphate d'amifampridine est spécifiquement formulé sous forme de sel de phosphate, ce qui lui confère une meilleure stabilité et une meilleure solubilité .

Applications De Recherche Scientifique

Clinical Applications

-

Lambert-Eaton Myasthenic Syndrome (LEMS)

- Efficacy : Amifampridine phosphate has been established as a first-line therapy for LEMS. Clinical trials have demonstrated significant improvements in muscle strength and function, as measured by the Quantitative Myasthenia Gravis (QMG) score and Subject Global Impression (SGI) scores. A phase 3 study showed that patients receiving this compound had a mean improvement in QMG scores compared to those on placebo, with statistically significant results (P < 0.0006) .

- Safety : The drug has a favorable safety profile, with common adverse effects including paresthesias, nausea, and headache. Serious adverse events were rare, indicating good tolerability among patients .

- Congenital Myasthenic Syndromes (CMS)

- Downbeat Nystagmus

Efficacy Studies

- A randomized double-blind placebo-controlled trial involving 26 adults with LEMS demonstrated that this compound significantly improved muscle strength compared to placebo over a four-day treatment period .

- In another study, patients who had been stabilized on this compound for at least one week were randomized to either continue treatment or switch to placebo. Results indicated that those on amifampridine maintained their muscle strength while those switched to placebo showed significant deterioration .

Safety Profile

- The safety profile of this compound was assessed through various clinical trials. The most common adverse effects reported were mild and included muscle weakness and fatigue upon withdrawal from treatment .

- Long-term studies have not indicated any serious hematological or hepatic toxicity associated with this compound use, reinforcing its safety for chronic administration .

Data Tables

Mécanisme D'action

Amifampridine phosphate exerts its effects by blocking voltage-gated potassium channels in nerve terminals. This action prolongs the duration of the action potential and increases the influx of calcium ions into the nerve endings. The increased calcium concentration enhances the release of acetylcholine, which stimulates muscle contraction at the neuromuscular junction .

Comparaison Avec Des Composés Similaires

- 4-Aminopyridine

- 3,4-Diaminopyridine

Comparison: Amifampridine phosphate is unique in its ability to block voltage-gated potassium channels and enhance acetylcholine release. While similar compounds like 4-aminopyridine and 3,4-diaminopyridine also have potassium channel-blocking properties, this compound is specifically formulated as a phosphate salt, which provides greater stability and solubility .

Activité Biologique

Amifampridine phosphate, commercially known as Firdapse®, is a potassium channel blocker primarily used in the treatment of Lambert-Eaton Myasthenic Syndrome (LEMS). Its biological activity is characterized by enhancing neuromuscular transmission, which is crucial for improving muscle strength in patients suffering from neuromuscular junction disorders. This article delves into the mechanisms, efficacy, safety profiles, and research findings related to this compound.

This compound functions by selectively blocking presynaptic fast voltage-gated potassium channels. This blockade prolongs cell membrane depolarization and action potential duration, leading to increased calcium influx into nerve endings. The resultant rise in intracellular calcium levels facilitates the exocytosis of acetylcholine-containing vesicles, thereby enhancing neurotransmission at the neuromuscular junction (NMJ) .

Key Mechanisms:

- Potassium Channel Blockade: Inhibits voltage-dependent potassium channels.

- Calcium Influx: Prolongs calcium channel opening, increasing intracellular calcium.

- Acetylcholine Release: Enhances release of acetylcholine at NMJ, improving muscle contraction.

Efficacy in Clinical Studies

This compound has been extensively studied for its efficacy in treating LEMS. A pivotal Phase 3 randomized, double-blind trial demonstrated significant improvements in muscle strength and function compared to placebo.

Case Study Summary

Safety Profile

The safety profile of this compound is generally favorable. Common adverse effects reported include:

- Paresthesias: Oral and digital sensations.

- Nausea and Headaches: Mild gastrointestinal disturbances.

- Fatigue: Common during initial treatment phases.

In clinical trials, the incidence of severe side effects was low, with no significant cardiovascular events reported .

Pharmacokinetics

The pharmacokinetics of this compound reveal that its absorption can be influenced by food intake. The drug exhibits a bioavailability range of approximately 93-100%, with peak plasma concentrations (Cmax) varying based on whether it is taken in a fed or fasted state.

Pharmacokinetic Parameters

| Parameter | Fed State (ng/mL) | Fasted State (ng/mL) |

|---|---|---|

| Cmax | 2.81 - 132 | 16 - 137 |

| AUC0-∞ | 9.66 - 292 | 22.1 - 271 |

| Half-life | Variable | Variable |

This variability underscores the importance of monitoring patients closely when initiating treatment or adjusting dosages .

Propriétés

IUPAC Name |

phosphoric acid;pyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.H3O4P/c6-4-1-2-8-3-5(4)7;1-5(2,3)4/h1-3H,7H2,(H2,6,8);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAICRBBQCRKMPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)N.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196254 | |

| Record name | Amifampridine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-47-3 | |

| Record name | Amifampridine phosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amifampridine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid;pyridine-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMIFAMPRIDINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HF8FIN815 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.